![molecular formula C7H9BrN2O B1346384 2-Bromo-5-ethoxypyridin-3-amine CAS No. 663193-84-8](/img/structure/B1346384.png)
2-Bromo-5-ethoxypyridin-3-amine
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Description
Scientific Research Applications
Aminations and Rearrangements
- Amination processes involving 2-Bromo-5-ethoxypyridin-3-amine have been examined, revealing complex reaction pathways and product formations. One study investigated the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine, suggesting the involvement of a pyridyne intermediate (Pieterse & Hertog, 2010).
- Rearrangements during the amination of halopyridines, which might include 2-Bromo-5-ethoxypyridin-3-amine, have been proposed to involve pyridyne intermediates (Pieterse & Hertog, 2010).
Synthesis and Chemical Transformations
- The synthesis of 2-Amino-5-ethoxypyridine, a derivative of 2-Bromo-5-ethoxypyridin-3-amine, has been explored, highlighting the challenges and alternative routes in its preparation (Hertog et al., 2010).
- Another study focused on the N-oxides of pyridyne derivatives, including those related to 2-Bromo-5-ethoxypyridin-3-amine, analyzing the mechanisms of their formation (Martens & Hertog, 2010).
Catalysis and Selective Amination
- The use of palladium-Xantphos complex in the selective amination of polyhalopyridines, including derivatives of 2-Bromo-5-ethoxypyridin-3-amine, has been demonstrated (Ji et al., 2003).
- Reactions involving bromo-derivatives of ethoxypyridine, related to 2-Bromo-5-ethoxypyridin-3-amine, when heated with hydrochloric acid, were studied to understand the chemical transformations (Hertog & Bruyn, 2010).
properties
IUPAC Name |
2-bromo-5-ethoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKWFTLJPPPHTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650006 |
Source
|
Record name | 2-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxypyridin-3-amine | |
CAS RN |
663193-84-8 |
Source
|
Record name | 2-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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